molecular formula C14H17F6NS B14869425 (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine

(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine

Cat. No.: B14869425
M. Wt: 345.35 g/mol
InChI Key: XEYPENAQHMKGCE-UHFFFAOYSA-N
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Description

(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the trifluoromethylsulfanyl group:

    Alkylation: The next step involves the alkylation of the intermediate compound to introduce the 2-methyl-1-propyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological targets.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17F6NS

Molecular Weight

345.35 g/mol

IUPAC Name

3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1-(trifluoromethylsulfanyl)butan-2-amine

InChI

InChI=1S/C14H17F6NS/c1-9(2)12(8-22-14(18,19)20)21-7-10-4-3-5-11(6-10)13(15,16)17/h3-6,9,12,21H,7-8H2,1-2H3

InChI Key

XEYPENAQHMKGCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CSC(F)(F)F)NCC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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